![molecular formula C13H11NO6S B2950650 4-Methoxyphenyl 2-nitrobenzene-1-sulfonate CAS No. 444285-11-4](/img/structure/B2950650.png)
4-Methoxyphenyl 2-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” is a synthetic chemical compound. It is composed of a benzene ring with a methoxy group (OCH3), a nitro group (NO2), and a sulfonate group (SO3H) attached to it .
Synthesis Analysis
The synthesis of such compounds typically involves a multistep process. The first step could be a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and then a nitration . Another approach could involve the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis
The molecular structure of “4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” would consist of a benzene ring with the methoxy, nitro, and sulfonate groups attached at the 4th, 2nd, and 1st positions respectively . The exact structure would depend on the specific synthesis process used.Chemical Reactions Analysis
The chemical reactions involving “4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” would likely involve electrophilic aromatic substitution reactions . These reactions occur in two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” would depend on its exact molecular structure. Based on its structure, we can infer that it would likely be a solid at room temperature, and its solubility in water and organic solvents would depend on the specific groups attached to the benzene ring .Mechanism of Action
Target of Action
The primary target of 4-Methoxyphenyl 2-nitrobenzene-1-sulfonate is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involved in the electrophilic aromatic substitution reactions of benzene . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
(4-methoxyphenyl) 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-19-10-6-8-11(9-7-10)20-21(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFDIACWPGCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 2-nitrobenzene-1-sulfonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.